molecular formula C12H6Br2O B3232362 2,4-Dibromo-dibenzofuran CAS No. 133953-36-3

2,4-Dibromo-dibenzofuran

Cat. No.: B3232362
CAS No.: 133953-36-3
M. Wt: 325.98 g/mol
InChI Key: ARIBSHNUKQULPI-UHFFFAOYSA-N
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Description

2,4-Dibromo-dibenzofuran is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings The presence of bromine atoms at the 2 and 4 positions of the dibenzofuran structure imparts unique chemical properties to this compound

Preparation Methods

The synthesis of 2,4-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination of dibenzofuran using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions. The reaction can be represented as follows:

C12H8O+2Br2C12H6Br2O+2HBr\text{C}_{12}\text{H}_8\text{O} + 2\text{Br}_2 \rightarrow \text{C}_{12}\text{H}_6\text{Br}_2\text{O} + 2\text{HBr} C12​H8​O+2Br2​→C12​H6​Br2​O+2HBr

Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. Additionally, the use of environmentally friendly solvents and reagents is being explored to make the synthesis process more sustainable.

Chemical Reactions Analysis

2,4-Dibromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace bromine with groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran-2,4-dione under specific conditions.

    Reduction Reactions: Reduction of this compound can yield dibenzofuran by removing the bromine atoms.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-dibenzofuran has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms can be replaced with various functional groups, making it a versatile building block.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structure contributes to the desired properties of these materials.

    Pharmaceutical Research: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Environmental Studies: this compound is studied for its environmental impact, particularly its persistence and behavior in ecosystems.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-dibenzofuran depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine atoms, which can be readily substituted or eliminated. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

2,4-Dibromo-dibenzofuran can be compared with other dibenzofuran derivatives, such as:

    Dibenzofuran: The parent compound without bromine atoms. It is less reactive and has different applications.

    2,8-Dibromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions. Its chemical properties and reactivity differ from those of this compound.

    2,4-Dichloro-dibenzofuran: A similar compound with chlorine atoms instead of bromine. It has different reactivity and applications due to the different halogen atoms.

Properties

IUPAC Name

2,4-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIBSHNUKQULPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314098
Record name 2,4-Dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133953-36-3
Record name 2,4-Dibromodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133953-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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